

Visualizing the Impact of Dilauramidoglutamide Lysine on Tight Junction Integrity Using Confocal Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Dilauramidoglutamide lysine
Cat. No.:	B12765534
	Get Quote

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauramidoglutamide lysine, a gemini surfactant with a ceramide-like structure, has garnered attention for its role in modulating cellular barriers. Marketed under trade names such as Pellicer™, it is recognized for its ability to repair and moisturize the skin by restoring the liquid-crystalline matrix of intercellular lipids.^{[1][2][3]} Recent research has also illuminated its effects on the intestinal epithelial barrier, suggesting a broader impact on tight junction integrity.^[4]

This document provides detailed application notes and protocols for utilizing confocal microscopy to visualize and quantify the effects of **Dilauramidoglutamide lysine** on tight junctions, the critical protein complexes that regulate paracellular permeability. Tight junctions are composed of transmembrane proteins like claudins and occludin, and scaffolding proteins such as Zonula Occludens-1 (ZO-1), which link the transmembrane proteins to the actin cytoskeleton.^{[5][6][7]} The protocols outlined below are designed for researchers in drug development and cell biology to assess changes in tight junction protein localization and expression, as well as functional barrier integrity.

One key study demonstrated that Sodium **Dilauramidoglutamide Lysine** (SLG-30) increases the intestinal absorption of poorly absorbed substances by modulating tight junctions.^[4] Specifically, it was shown to decrease transepithelial electrical resistance (TEER) in Caco-2 cell monolayers and reduce the expression of the tight junction proteins claudin-1 and claudin-4.^[4] These findings suggest that **Dilauramidoglutamide Lysine** can open the paracellular pathway by altering tight junction protein composition.

Confocal microscopy offers a powerful method to visualize these subcellular changes with high resolution, providing spatial information on the distribution and organization of tight junction proteins.^{[8][9]} Combined with functional assays like TEER, it provides a comprehensive approach to understanding the mechanism of action of compounds like **Dilauramidoglutamide Lysine** on epithelial and endothelial barriers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the reported effects of **Dilauramidoglutamide Lysine** on tight junctions. This serves as an example of how to present experimental findings.

Parameter	Control Group	Dilauramidoglutamide Lysine-Treated Group	Percentage Change
Transepithelial Electrical Resistance (TEER) ($\Omega \cdot \text{cm}^2$)	1500 ± 120	850 ± 95	-43%
Normalized Claudin-1 Fluorescence Intensity (A.U.)	1.0 ± 0.15	0.4 ± 0.08	-60%
Normalized Occludin Fluorescence Intensity (A.U.)	1.0 ± 0.12	0.9 ± 0.10	-10%
Normalized ZO-1 Fluorescence Intensity (A.U.)	1.0 ± 0.18	0.7 ± 0.11	-30%

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of Caco-2 cells, a human colon adenocarcinoma cell line that spontaneously differentiates to form a polarized monolayer with well-defined tight junctions, making it a suitable model for studying intestinal barrier function.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
- Cell culture flasks and plates
- Transwell® inserts (0.4 μ m pore size)
- **Dilauroamidoglutamide lysine**

Procedure:

- Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
- Seed Caco-2 cells onto Transwell® inserts at a density of 6×10^4 cells/cm².
- Culture the cells for 21 days to allow for differentiation and formation of a mature monolayer. Change the medium every 2-3 days.
- Prepare a stock solution of **Dilauroamidoglutamide lysine** in a suitable vehicle (e.g., sterile water or PBS).
- On day 21, treat the Caco-2 monolayers with the desired concentration of **Dilauroamidoglutamide lysine** by adding it to the apical and basolateral compartments of the Transwell® inserts. Include a vehicle-only control group.
- Incubate for the desired treatment duration (e.g., 24 hours).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the tight junction barrier in cell culture models.[\[10\]](#)

Materials:

- Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
- Sterile PBS with Ca^{2+} and Mg^{2+}

Procedure:

- Equilibrate the Caco-2 monolayers on Transwell® inserts to room temperature.
- Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
- Add fresh pre-warmed culture medium to both the apical and basolateral chambers.
- Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.
- Record the resistance reading in ohms (Ω).
- Measure the resistance of a blank Transwell® insert without cells to subtract the background resistance.
- Calculate the TEER in $\Omega \cdot \text{cm}^2$ by multiplying the net resistance by the surface area of the Transwell® membrane.
 - $\text{TEER} (\Omega \cdot \text{cm}^2) = (\text{Resistance of cells} - \text{Resistance of blank}) \times \text{Membrane Area (cm}^2\text{)}$

Immunofluorescence Staining of Tight Junction Proteins

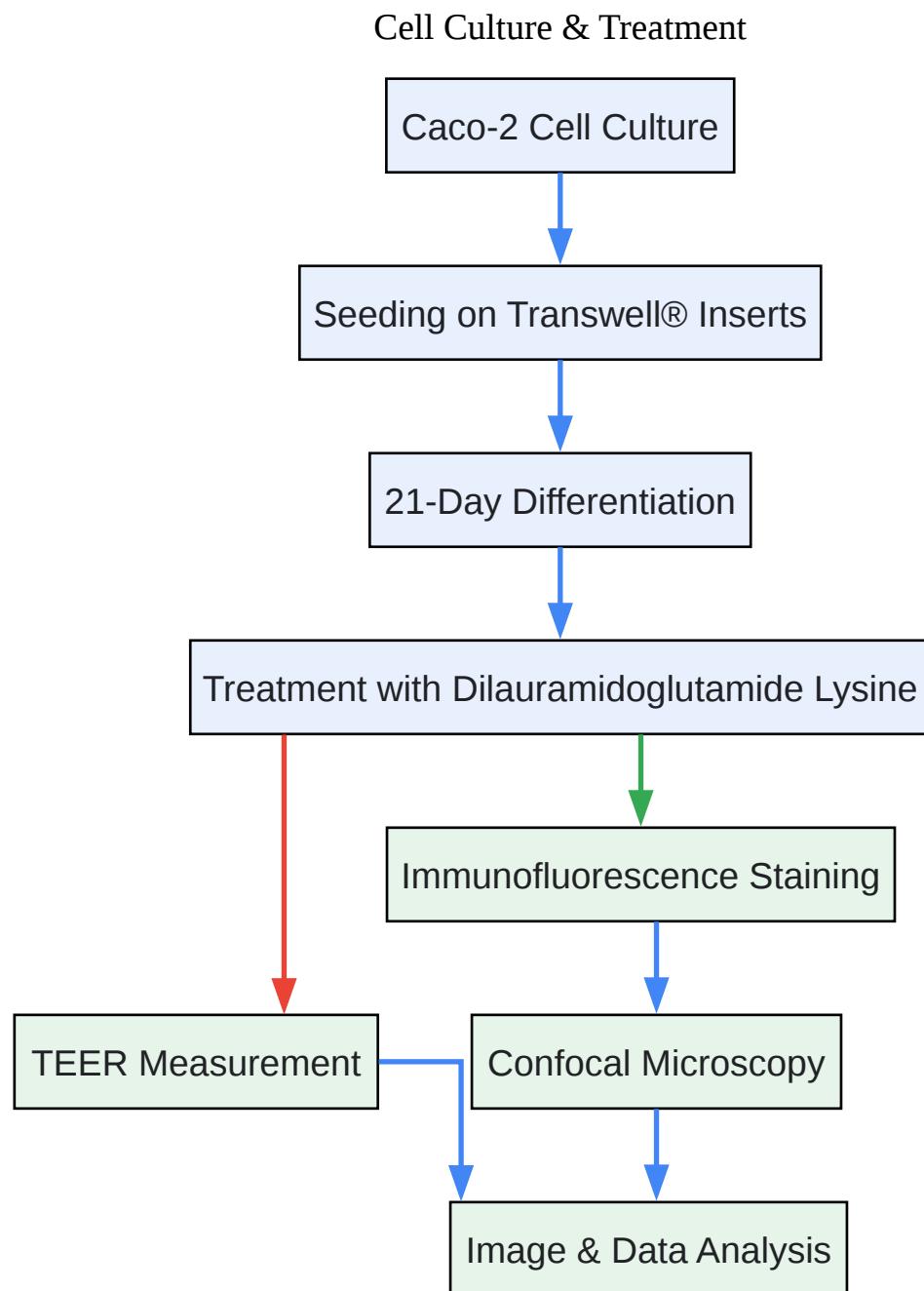
This protocol details the steps for fluorescently labeling tight junction proteins for visualization by confocal microscopy.

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibodies (e.g., rabbit anti-Claudin-1, mouse anti-Occludin, rabbit anti-ZO-1)
- Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium

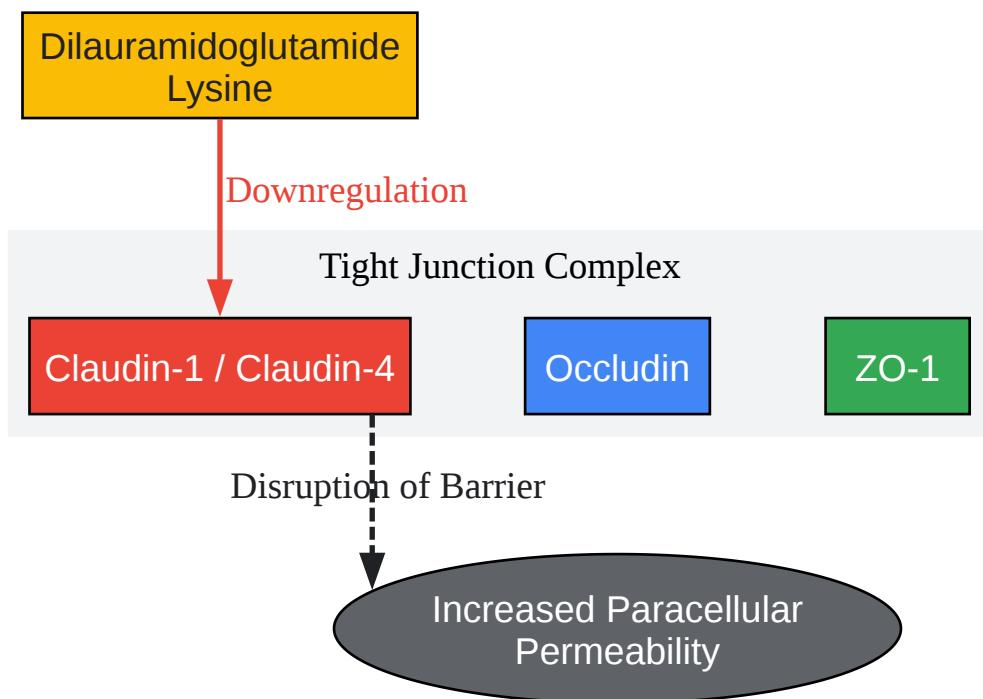
Procedure:

- After treatment, wash the Caco-2 monolayers on the Transwell® membranes twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.


- Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Wash twice with PBS.
- Carefully cut the membrane from the Transwell® insert and mount it on a glass slide with mounting medium.

Confocal Microscopy and Image Analysis

Procedure:


- Image the stained membranes using a confocal laser scanning microscope.
- Acquire z-stacks through the cell monolayer to visualize the localization of tight junction proteins at the cell-cell junctions.
- Use consistent imaging parameters (laser power, gain, pinhole size) across all samples for accurate comparison.
- For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the tight junction proteins at the cell borders.
- Normalize the fluorescence intensity of the treated groups to the control group.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the effect of **Dilauramidoglutamide lysine** on tight junctions.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Dilauramidoglutamide Lysine** on tight junction proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pellicer® Collection – Plant-Derived Active for Hair & Skin [letsmakebeauty.com]
- 2. asahikasei-fc.jp [asahikasei-fc.jp]
- 3. asahikasei-fc.jp [asahikasei-fc.jp]
- 4. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

- 7. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium dilauramidoglutamide lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Visualizing the Impact of Dilauramidoglutamide Lysine on Tight Junction Integrity Using Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12765534#using-confocal-microscopy-to-visualize-dilauramidoglutamide-lysine-s-effect-on-tight-junctions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com